

# analytical methods for quantifying 2-(Phenylethynyl)benzoic acid

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## Compound of Interest

Compound Name: 2-(Phenylethynyl)benzoic acid

CAS No.: 1084-95-3

Cat. No.: B3023531

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Title: Analytical Methodologies for the Quantification of **2-(Phenylethynyl)benzoic Acid** (PEBA): A Comprehensive Protocol

## Executive Summary: The Dual Utility of PEBA

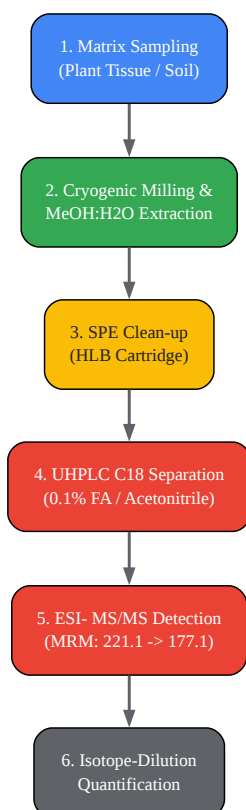
**2-(Phenylethynyl)benzoic acid** (PEBA), alongside its positional isomers such as 4-(2-phenylethynyl)benzoic acid, represents a highly versatile class of compounds. In synthetic organic chemistry, o-alkynylbenzoic acids are critical precursors that undergo 5-exo selective intramolecular cyclization to form biologically active phthalides and isochromenones[1]. Recently, PEBA has garnered significant attention in agricultural science as a potent "chemical pruner." It has been shown to arrest seed germination at concentrations as low as 0.5  $\mu\text{M}$  and suppress lateral branching in horticultural crops by modulating plant hormone networks and ABC transporters[2]. Given its dual role as a synthetic intermediate and a bioactive agrochemical, establishing a robust, highly sensitive analytical method for its quantification in complex matrices (e.g., plant tissues, soil, and reaction mixtures) is paramount.

## Physicochemical Profiling & Analytical Rationale

To design a self-validating quantitative system, the physicochemical properties of PEBA must dictate the analytical approach. PEBA ( $C_{15}H_{10}O_2$ , MW: 222.24 g/mol) features a hydrophobic diphenylacetylene core and a polar, ionizable carboxylic acid moiety.

- **Sample Extraction Causality:** The lipophilic nature of the phenylethynyl group necessitates the use of moderately non-polar solvents, while the carboxylic acid requires a protic or polar component for efficient solvation. A biphasic or mixed-solvent extraction (e.g., Methanol:Water, 80:20 v/v) ensures complete recovery from fibrous plant matrices while precipitating bulk proteins.
- **Chromatographic Causality:** Reverse-phase Ultra-High-Performance Liquid Chromatography (UHPLC) on a C18 stationary phase is the gold standard for this class of molecules[3]. The mobile phase must be acidified (e.g., 0.1% Formic Acid) to keep the benzoic acid moiety (pKa ~4.2) in its protonated, uncharged state during separation. This prevents peak tailing and ensures reproducible retention times.
- **Mass Spectrometric Causality:** Despite the acidic mobile phase, PEBA is best detected using Electrospray Ionization in negative mode (ESI-). The high voltage at the capillary tip drives the deprotonation of the carboxylic acid, yielding a strong  $[M-H]^-$  precursor ion at  $m/z$  221.1.

## High-Throughput LC-MS/MS Quantitative Framework



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Caption: Step-by-step LC-MS/MS analytical workflow for PEBA quantification in complex matrices.

## Quantitative Data Summaries

Table 1: Optimized UHPLC Gradient Conditions

Time (min)	Flow Rate (mL/min)	Mobile Phase A (0.1% FA in H <sub>2</sub> O)	Mobile Phase B (0.1% FA in MeCN)
<b>0.0</b>	<b>0.4</b>	<b>90%</b>	<b>10%</b>
1.0	0.4	90%	10%
5.0	0.4	10%	90%
7.0	0.4	10%	90%
7.1	0.4	90%	10%

| 9.0 | 0.4 | 90% | 10% |

Table 2: Tandem Mass Spectrometry (MS/MS) MRM Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)	Purpose
<b>PEBA</b>	<b>221.1 [M-H]<sup>-</sup></b>	<b>177.1 [M-H-CO<sub>2</sub>]<sup>-</sup></b>	<b>50</b>	<b>18</b>	<b>Quantifier</b>
PEBA	221.1 [M-H] <sup>-</sup>	101.0	50	35	Qualifier

| D5-PEBA (IS) | 226.1 [M-H]<sup>-</sup> | 182.1 | 50 | 18 | Internal Standard |

## Step-by-Step Extraction and Quantification Protocol

Self-Validating System Note: This protocol incorporates an isotopically labeled internal standard (IS) added prior to extraction. This ensures that any matrix effects, ion suppression, or extraction losses are mathematically normalized, guaranteeing the trustworthiness of the final quantitative data.

### Phase 1: Sample Preparation & Extraction

- **Tissue Homogenization:** Weigh exactly 100.0 mg of fresh plant tissue (e.g., tomato lateral buds or leaves) into a 2.0 mL reinforced microcentrifuge tube containing two 3 mm stainless steel beads.

- **IS Spiking:** Spike the sample with 10  $\mu\text{L}$  of a 1  $\mu\text{g}/\text{mL}$  D5-PEBA internal standard solution. Causality: Spiking before homogenization ensures the IS is subjected to the exact same enzymatic and physical conditions as the endogenous analyte, validating extraction efficiency.
- **Cryo-Milling:** Flash-freeze the tube in liquid nitrogen for 30 seconds. Mill the sample using a bead beater at 30 Hz for 2 minutes. Causality: Cryogenic temperatures prevent the thermal degradation of PEBA and halt endogenous enzymatic activity that could alter the metabolic profile.
- **Solvent Extraction:** Add 1.0 mL of pre-chilled extraction solvent (Methanol:Water, 80:20 v/v). Vortex vigorously for 5 minutes at 4  $^{\circ}\text{C}$ .
- **Centrifugation:** Centrifuge at 14,000  $\times g$  for 10 minutes at 4  $^{\circ}\text{C}$  to pellet cellular debris.
- **Supernatant Collection:** Transfer 800  $\mu\text{L}$  of the supernatant to a new tube.

#### Phase 2: Solid Phase Extraction (SPE) Clean-up

- **Conditioning:** Condition a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge (30 mg/1 mL) with 1 mL of Methanol, followed by 1 mL of LC-MS grade Water.
- **Loading:** Dilute the 800  $\mu\text{L}$  extract with 1.2 mL of Water (to reduce methanol concentration to <35%) and load onto the cartridge.
- **Washing:** Wash the cartridge with 1 mL of 5% Methanol in Water to elute highly polar interferences (e.g., sugars, organic acids).
- **Elution:** Elute the PEBA fraction using 1 mL of 100% Methanol.
- **Concentration:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 30  $^{\circ}\text{C}$ . Reconstitute in 100  $\mu\text{L}$  of Initial Mobile Phase (10% MeCN).

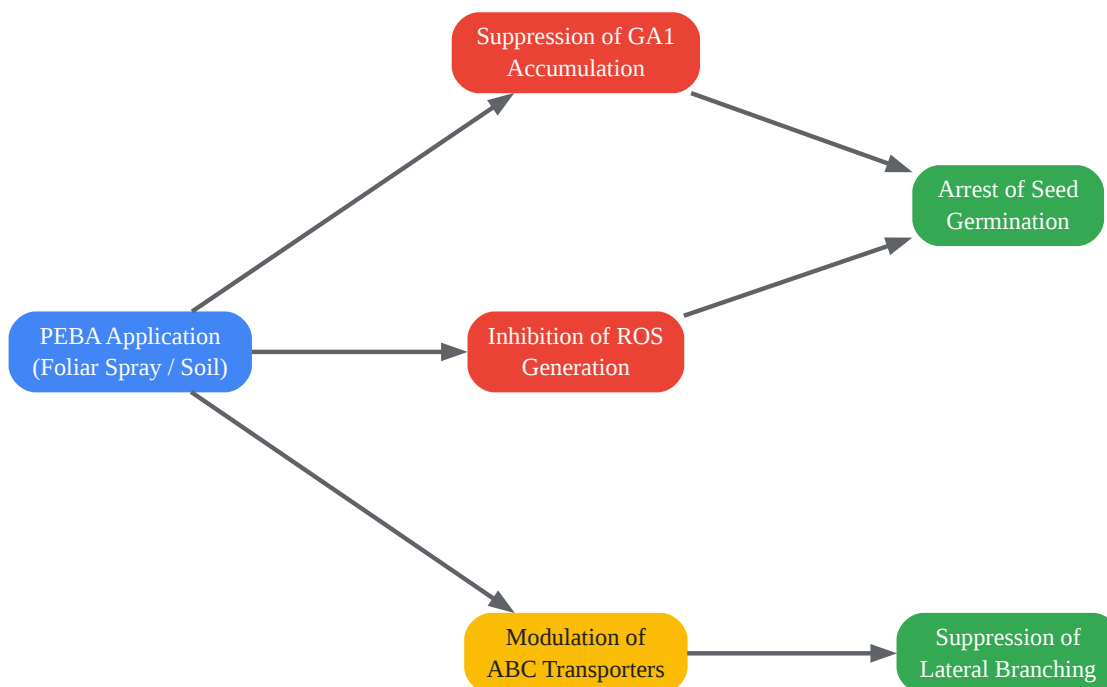
#### Phase 3: LC-MS/MS Analysis

- Inject 5  $\mu\text{L}$  of the reconstituted sample onto a sub-2  $\mu\text{m}$  C18 UHPLC column (e.g., 2.1  $\times$  100 mm, 1.8  $\mu\text{m}$ ) maintained at 40  $^{\circ}\text{C}$ .

- Execute the gradient program detailed in Table 1.
- Monitor the MRM transitions (Table 2) using a triple quadrupole mass spectrometer in ESI-mode.
- Data Processing: Construct a calibration curve using the peak area ratio of PEBA to D5-PEBA. Ensure the  $R^2$  value is  $\geq 0.995$  and the back-calculated accuracy of all calibration standards falls within  $\pm 15\%$ .

## Mechanistic Insights: PEBA as a Chemical Pruner

Understanding the biological role of PEBA is essential for interpreting quantitative results in agrochemical studies. PEBA operates through a multi-targeted signaling disruption mechanism. It actively suppresses the accumulation of Gibberellin A1 (GA1) and inhibits the generation of Reactive Oxygen Species (ROS), which collectively arrest seed germination[2]. Furthermore, PEBA modulates the expression of ABC transporters and perturbs local hormone gradients, leading to the potent suppression of lateral bud outgrowth (chemical pruning)[2].



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Caption: Mechanistic pathway of PEBA-induced chemical pruning and germination arrest in plants.

By utilizing the rigorous analytical framework provided above, researchers can accurately map the pharmacokinetics and environmental persistence of PEBA, correlating its tissue concentration directly with the observed phenotypic suppression of lateral branching.

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